2-(4-Fluorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone
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Description
2-(4-Fluorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a research chemical that belongs to the class of synthetic cathinones. It is commonly referred to as 4F-PV8 and is considered to be a psychoactive substance. The compound has gained significant attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Cholesterol Absorption Inhibition
One of the notable applications of structurally related compounds is in the design of potent inhibitors of cholesterol absorption. For instance, researchers discovered SCH 58235, a compound designed to enhance activity through strategic oxidation and to block potential detrimental metabolic oxidation sites, showcasing remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
Antimicrobial Activity
Derivatives synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone have been explored for their antimicrobial properties. Novel Schiff bases, for example, demonstrated significant antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Puthran et al., 2019).
Antibacterial Agents
The study of fluoroquinolones, a major class of antibacterial agents, included the synthesis of compounds with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. These compounds showed potent antibacterial activities against various bacteria, significantly more potent than established treatments against certain strains (Kuramoto et al., 2003).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-22-16-6-8-19(9-7-16)15-11-20(12-15)17(21)10-13-2-4-14(18)5-3-13/h2-5,15-16H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIZFSUOGZNQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone |
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